molecular formula C3H5N3O B1632349 (1,2,4-Oxadiazol-3-yl)methanamine CAS No. 766500-04-3

(1,2,4-Oxadiazol-3-yl)methanamine

Cat. No.: B1632349
CAS No.: 766500-04-3
M. Wt: 99.09 g/mol
InChI Key: UXYVSDKZZNSXRF-UHFFFAOYSA-N
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Description

(1,2,4-Oxadiazol-3-yl)methanamine is a heterocyclic compound containing an oxadiazole ring.

Scientific Research Applications

(1,2,4-Oxadiazol-3-yl)methanamine has a wide range of applications in scientific research:

Future Directions

The future directions in the research of 1,2,4-oxadiazole derivatives include the design and synthesis of energetic compounds with azido groups, which can control the melting point and increase the energy of the compound . There is also a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought .

Biochemical Analysis

Biochemical Properties

(1,2,4-Oxadiazol-3-yl)methanamine has been found to exhibit a broad spectrum of biological activities. For instance, 1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani

Cellular Effects

The cellular effects of this compound are not well-documented. It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to have antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which could suggest potential effects on cellular processes .

Molecular Mechanism

1,2,4-oxadiazole derivatives have been shown to act as competitive inhibitors in certain biochemical reactions

Metabolic Pathways

1,2,4-oxadiazole derivatives have been shown to be involved in the kynurenine pathway, leading to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing (1,2,4-Oxadiazol-3-yl)methanamine. One common approach involves the cyclization of nitriles with nitrile oxides. Another method includes the acylation of amidoximes with carboxylic acids or their derivatives . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes. These methods focus on scalability, cost-effectiveness, and environmental sustainability. For instance, one-pot synthesis techniques are employed to streamline the production process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

(1,2,4-Oxadiazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,4-Oxadiazol-3-yl)methanamine is unique due to its specific functional group (methanamine) attached to the oxadiazole ring. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,2,4-oxadiazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-1-3-5-2-7-6-3/h2H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYVSDKZZNSXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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